REACTION_CXSMILES
|
[I:1]I.[CH3:3][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][N:5]=1.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>O>[NH2:10][C:8]1[CH:9]=[C:4]([CH3:3])[N:5]=[CH:6][C:7]=1[I:1].[NH2:10][C:8]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:3])[C:9]=1[I:1] |f:2.3.4|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)N
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with three 20 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium thiosulfate (Na2S2O3) solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226 mg | |
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I:1]I.[CH3:3][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][N:5]=1.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>O>[NH2:10][C:8]1[CH:9]=[C:4]([CH3:3])[N:5]=[CH:6][C:7]=1[I:1].[NH2:10][C:8]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:3])[C:9]=1[I:1] |f:2.3.4|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)N
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with three 20 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium thiosulfate (Na2S2O3) solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226 mg | |
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |